molecular formula C19H20Cl2N4O B6798918 [1-(2,6-Dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone

[1-(2,6-Dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone

Cat. No.: B6798918
M. Wt: 391.3 g/mol
InChI Key: DNXRJIKWOQRCAV-UHFFFAOYSA-N
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Description

[1-(2,6-Dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,6-Dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The dichlorophenyl group is then introduced via a substitution reaction, often using chlorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[1-(2,6-Dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(2,6-Dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infections and other diseases. Its unique structure may offer advantages over existing drugs, such as improved efficacy or reduced side effects.

Industry

In industrial applications, this compound is used as an intermediate in the production of various chemicals and materials. Its reactivity and stability make it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(2,6-Dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1-(2,6-Dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone include other triazole derivatives and compounds with dichlorophenyl groups. Examples include:

  • 1-(2,6-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • 1-(2,6-Dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methanone

Uniqueness

What sets this compound apart is its combination of the triazole ring with the dichlorophenyl and dicyclopropylazetidinyl groups. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable subject of study in various fields.

Properties

IUPAC Name

[1-(2,6-dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2,3-dicyclopropylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O/c1-10-22-18(23-25(10)17-14(20)3-2-4-15(17)21)19(26)24-9-13(11-5-6-11)16(24)12-7-8-12/h2-4,11-13,16H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXRJIKWOQRCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)N3CC(C3C4CC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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